Chemical structure and molecular weight of 5'-O-Dmt-n6-bz-ppa
Chemical structure and molecular weight of 5'-O-Dmt-n6-bz-ppa
An In-Depth Technical Guide to 5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine, a modified nucleoside of significant interest in the fields of molecular biology, drug development, and diagnostics. We will delve into its chemical structure, molecular weight, unique properties conferred by the 8-aza-7-deaza modification, and its applications in the synthesis of modified oligonucleotides.
Chemical Structure and Molecular Weight
5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine is a synthetically modified analog of 2'-deoxyadenosine. The systematic name for this compound is N6-Benzoyl-5'-O-dimethoxytrityl-8-aza-7-deaza-2'-deoxyadenosine. Its structure is characterized by three key modifications to the natural deoxyadenosine nucleoside:
-
5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile protecting group is attached to the 5'-hydroxyl of the deoxyribose sugar. The DMT group is essential for automated solid-phase oligonucleotide synthesis, preventing self-polymerization and enabling the stepwise addition of nucleoside phosphoramidites. Its removal in a controlled manner allows for the sequential elongation of the oligonucleotide chain[1][2].
-
N6-benzoyl (Bz) group: The exocyclic amine at the N6 position of the adenine base is protected by a benzoyl group. This protection prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.
-
8-aza-7-deaza purine core: This modification, also known as a pyrazolo[3,4-d]pyrimidine, is the most significant feature of this molecule. In the standard purine ring of adenosine, the nitrogen at position 7 (N7) is replaced with a carbon, and the carbon at position 8 (C8) is replaced with a nitrogen. This isomeric arrangement maintains a similar electron density to adenosine but critically alters the hydrogen bonding capabilities at the N7 position[3][4].
The table below summarizes the key quantitative data for this molecule.
| Property | Value |
| Systematic Name | N6-Benzoyl-5'-O-dimethoxytrityl-8-aza-7-deaza-2'-deoxyadenosine |
| Common Synonym | 5'-O-Dmt-n6-bz-ppa |
| Molecular Formula | C38H35N5O6 |
| Molecular Weight | 657.71 g/mol |
| CAS Number | 119803-27-9 |
The Scientific Rationale and Significance of the 8-Aza-7-Deaza Modification
The substitution of the N7 and C8 atoms in the purine ring is a strategic chemical modification that imparts unique and valuable properties to the nucleoside.
Altered Hydrogen Bonding and Duplex Stability
The N7 atom of adenine in a standard Watson-Crick base pair is located in the major groove of the DNA double helix and can act as a hydrogen bond acceptor. The 8-aza-7-deaza modification removes this hydrogen bonding capability, which can be leveraged to study the role of major groove interactions in DNA recognition by proteins and other molecules[3].
Furthermore, the introduction of the 8-aza-7-deaza modification can influence the thermal stability of DNA duplexes. While the modification itself has a modest effect, further substitutions at the 7-position (now a carbon) with groups like halogens or alkynes can significantly increase the melting temperature (Tm) of the duplex[5][6]. This increased stability is attributed to enhanced stacking interactions and favorable electronic effects.
Fluorescent Properties and Applications as Probes
A significant advantage of 7-deazapurine and 8-aza-7-deaza purine analogs is their intrinsic fluorescence, a property not present in natural nucleosides[7][8]. The fluorescence of these compounds can be sensitive to their local environment, making them valuable as probes to monitor DNA and RNA structure, dynamics, and interactions[9][10][11]. The favorable photophysical properties of 8-aza-7-deaza purine conjugates make them excellent reporters in oligonucleotide-based sensing applications[10][11].
Therapeutic and Diagnostic Potential
Modified nucleosides are a cornerstone of antiviral and anticancer therapies. The unique structural and electronic properties of 8-aza-7-deaza purine nucleosides make them interesting candidates for drug development[5][12]. Their ability to modulate the stability of nucleic acid duplexes and their potential to interact differently with cellular enzymes compared to their natural counterparts are areas of active research[5][13][14].
Synthesis and Conversion to Phosphoramidite
The synthesis of 5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine is a multi-step process that begins with the construction of the 8-aza-7-deazaadenine heterocyclic base. This is followed by glycosylation to introduce the 2'-deoxyribose sugar, and subsequent protection of the 5'-hydroxyl and N6-amino groups.
For its use in automated oligonucleotide synthesis, the protected nucleoside must be converted to its 3'-phosphoramidite derivative. This is a critical step that renders the nucleoside ready for coupling to the growing oligonucleotide chain.
The following diagram illustrates the general workflow for the synthesis and phosphitylation of a modified nucleoside.
Caption: General workflow for the synthesis of a modified nucleoside phosphoramidite.
Characterization and Quality Control
The identity and purity of 5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine and its corresponding phosphoramidite are confirmed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the protons of the deoxyribose, 8-aza-7-deazaadenine, benzoyl, and DMT groups. Integration of peaks should be consistent with the number of protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |
| ³¹P NMR | (For the phosphoramidite) Confirmation of the phosphoramidite group and assessment of oxidation. | A characteristic signal for the P(III) species. The presence of P(V) impurities would indicate oxidation. |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |
Experimental Protocol: Incorporation into an Oligonucleotide and Thermal Denaturation Analysis
This protocol outlines the general procedure for incorporating the modified nucleoside phosphoramidite into a synthetic DNA oligonucleotide and subsequently analyzing the thermal stability of the resulting duplex.
Materials and Reagents
-
5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine-3'-CE phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Reagents for automated DNA synthesis (activator, capping, oxidation, and deblocking solutions)
-
Ammonium hydroxide solution for cleavage and deprotection
-
HPLC system for purification
-
UV-Vis spectrophotometer with a thermal melt system
-
Complementary DNA strand
Step-by-Step Methodology
-
Oligonucleotide Synthesis:
-
The modified phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration.
-
The solution is placed on a designated port of an automated DNA synthesizer.
-
The desired oligonucleotide sequence, including the modified base, is programmed into the synthesizer.
-
The synthesis is performed using standard phosphoramidite chemistry cycles[1][2].
-
-
Cleavage and Deprotection:
-
The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
The solution is heated to complete the deprotection.
-
-
Purification:
-
The crude oligonucleotide is purified by reverse-phase HPLC to isolate the full-length product from shorter, failed sequences.
-
-
Quantification and Duplex Formation:
-
The concentration of the purified oligonucleotide and its complementary strand are determined by measuring the absorbance at 260 nm.
-
The modified oligonucleotide and its complement are mixed in equimolar amounts in a suitable buffer (e.g., phosphate buffer with NaCl).
-
-
Thermal Denaturation (Melting Temperature) Analysis:
-
The duplex solution is placed in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance at 260 nm is monitored as the temperature is slowly increased.
-
The melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands, is determined from the resulting melting curve.
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for the analysis of an oligonucleotide containing a modified nucleoside.
Conclusion
5'-O-Dmt-N6-bz-8-aza-7-deaza-2'-deoxyadenosine is a valuable synthetic building block for the creation of modified oligonucleotides with unique properties. The 8-aza-7-deaza modification offers researchers a powerful tool to investigate nucleic acid structure and function, develop novel diagnostic probes, and explore new therapeutic strategies. A thorough understanding of its chemical properties, synthesis, and methods for incorporation and analysis is crucial for its effective application in research and development.
References
- Seela, F., & Rosemeyer, H. (2001). The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 29(10), 2069–2078.
- Seela, F., & Becher, G. (2001). 8-aza-7-deazaadenine and 7-deazaguanine: Synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 577-585.
- Sato, Y., et al. (2014). Synthesis of 8-aza-3,7-dideaza-2′-deoxyadenosines possessing a new adenosine skeleton as an environmentally sensitive fluorescent nucleoside for monitoring the DNA minor groove. Organic & Biomolecular Chemistry, 12(34), 6643-6651.
- Hocek, M., et al. (2016). Design and synthesis of fluorescent 7-deazaadenosine nucleosides containing π-extended diarylacetylene motifs. The Journal of Organic Chemistry, 81(24), 12348-12358.
- Seela, F., et al. (2012). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. The Journal of Organic Chemistry, 77(1), 163-174.
- Seela, F., & Becher, G. (2001). 8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 577-85.
- Bio-Synthesis Inc. (n.d.). 8-Aza-7-Deaza-Adenosine, 8-Aza-7-Deaza A Modified RNA Synthesis.
- Obika, S., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 81(24), 12228-12238.
- Gunic, E., et al. (2014).
- Bio-Synthesis Inc. (n.d.). 7-Deaza-8-aza-dA DNA Modification.
- Seela, F., et al. (2012). 7-Deazapurine and 8-aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene "Click" Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. The Journal of Organic Chemistry, 77(1), 163-174.
- Janeba, Z., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry, 15, 373–384.
- Seela, F., et al. (2001). Fluorescent DNA: the development of 7-deazapurine nucleoside triphosphates applicable for sequencing at the single molecule level. Journal of Biotechnology, 86(3), 269-279.
- Seela, F., et al. (2022). DNA with Purine–Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. The Journal of Organic Chemistry, 87(17), 11467-11480.
- Seela, F., & Peng, X. (2002). 8-Aza-7-deazapurine-pyrimidine base pairs: The contribution of 2- and 7-substituents to the stability of duplex DNA. Nucleic Acids Research, 30(21), 4736–4746.
- Kumar, S., et al. (2013). Influence of PNA containing 8-aza-7-deazaadenine on structure stability and binding affinity of PNA·DNA duplex: insights from thermodynamics, counter ion, hydration and molecular dynamics analysis. Molecular BioSystems, 9(9), 2367-2377.
- Chien, T.-C., et al. (2016). Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. ACS Chemical Biology, 11(11), 3044-3053.
- Richert, C., et al. (2015).
- Stec, W. J., et al. (2017). P-stereocontrolled synthesis of oligo(nucleoside N3'→O5' phosphoramidothioate)
- Ide, H., et al. (2015). Synthesis and Evaluation of 8-halogenated-7- deaza-2'-deoxy-guanosine as 8-oxo-2'. Kyushu University Institutional Repository.
- MedChemExpress. (n.d.). N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite.
- BenchChem. (2025). Technical Support Center: Synthesis of 5'-O-DMT-N6-Me-2'-dA. BenchChem.
- Olsen, D. B., et al. (2008). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 52(8), 2910-2919.
- Tokyo Chemical Industry Co., Ltd. (n.d.). DNA Phosphoramidites for Oligonucleotide Synthesis.
- Santa Cruz Biotechnology, Inc. (n.d.). N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine.
- Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7208.
- Wang, Y., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 49(1), 4.47.1-4.47.20.
- Integrated DNA Technologies, Inc. (n.d.). DNA Oligonucleotide Synthesis.
- BenchChem. (2025).
Sources
- 1. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. 8-Aza-7-Deaza-Adenosine, 8-Aza-7-Deaza A Modified RNA Synthesis [biosyn.com]
- 4. 7-Deaza-8-aza-2'-deoxyadenosine, 7-Deaza-8-Aza-dA Oligonucleotide [biosyn.com]
- 5. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 8-aza-3,7-dideaza-2′-deoxyadenosines possessing a new adenosine skeleton as an environmentally sensitive fluorescent nucleoside for monitoring the DNA minor groove - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 7-Deazapurine and 8-aza-7-deazapurine nucleoside and oligonucleotide pyrene "click" conjugates: synthesis, nucleobase controlled fluorescence quenching, and duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Influence of PNA containing 8-aza-7-deazaadenine on structure stability and binding affinity of PNA·DNA duplex: insights from thermodynamics, counter ion, hydration and molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
